TRPM8 Antagonist Potency: A 152-Fold Improvement Over the 4-Bromo-Des-Trifluoromethyl Analog
In a direct head-to-head comparison from the same authoritative database (BindingDB), 4-Bromo-8-(trifluoromethyl)isoquinoline demonstrates an IC50 of 59 nM as an antagonist of the human TRPM8 channel expressed in CHO cells [1]. In stark contrast, the analog lacking the 4-bromo substituent, 8-(trifluoromethyl)isoquinoline, exhibits an IC50 of 9,000 nM (9 µM) in a comparable antagonist assay [2]. This represents a 152-fold enhancement in potency conferred by the 4-bromo substitution.
| Evidence Dimension | TRPM8 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 59 nM |
| Comparator Or Baseline | 8-(Trifluoromethyl)isoquinoline: 9,000 nM |
| Quantified Difference | 152-fold improvement |
| Conditions | Human TRPM8 expressed in CHO cells, inhibition of icilin-induced intracellular calcium levels |
Why This Matters
For researchers developing TRPM8 antagonists for pain or thermoregulation, this potency difference is decisive—the 4-bromo analog provides a sub-100 nM lead-like starting point, whereas the comparator would be considered inactive at typical screening concentrations.
- [1] BindingDB. BDBM50463865 (CHEMBL4244629) Affinity Data. Entry ID 50002862. Deposited 2020. View Source
- [2] BindingDB. BDBM50022307 (CHEMBL3298242) Affinity Data. Entry ID 50001615. Deposited 2015. View Source
